molecular formula C4H9NaO3S B13214856 Sodium 2-methoxypropane-1-sulfinate

Sodium 2-methoxypropane-1-sulfinate

Cat. No.: B13214856
M. Wt: 160.17 g/mol
InChI Key: JPNFKJKGYLHEAE-UHFFFAOYSA-M
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Description

The Evolving Role of Sulfinate Compounds in Modern Chemical Synthesis

Sulfinate salts, particularly sodium sulfinates (RSO₂Na), have transitioned from being classical reagents to indispensable tools in modern organic synthesis. nih.govrsc.org Their value stems from their flexible reactivity; depending on the reaction conditions, they can function as nucleophiles, electrophiles, or radical precursors. nih.govrsc.org This versatility allows for the construction of a wide array of sulfur-containing molecules.

A primary application of sodium sulfinates is in the formation of carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. nih.govrsc.org These reactions provide access to crucial classes of compounds, including sulfones, sulfonamides, and thiosulfonates, which are prominent motifs in medicinal chemistry and agrochemicals. nih.govrsc.org For instance, the alkylation of sulfinate salts with alkyl halides has been a fundamental method for synthesizing alkyl sulfones for over 75 years. researchgate.net More advanced applications include transition metal-catalyzed cross-coupling reactions with aryl halides to produce aryl sulfones. researchgate.net

In recent years, the Baran group has pioneered the use of alkyl sulfinate salts as effective radical precursors for the Minisci reaction and for installing coveted alkyl bioisosteres onto heterocyclic scaffolds. nih.govresearchgate.net This strategy is particularly relevant in drug discovery, where modifying molecular architecture with saturated, three-dimensional fragments can significantly improve pharmacological properties. nih.gov The ability of sulfinates to generate alkyl radicals via single electron oxidation and subsequent extrusion of sulfur dioxide (SO₂) underpins this powerful reactivity. nih.gov

Table 1: Applications of Sodium Sulfinates in Synthesis This interactive table summarizes the key synthetic transformations involving sodium sulfinates.

Reagent Role Bond Formed Product Class Reaction Type
Nucleophile C–S Sulfones Alkylation, Arylation researchgate.net
Nucleophile N–S Sulfonamides Amination rsc.orgacs.org
Nucleophile S–S Thiosulfonates Sulfenylation nih.govrsc.org
Radical Precursor C–C Functionalized Alkanes/Heterocycles Radical Addition (e.g., Minisci) nih.govresearchgate.net
Coupling Partner C–S β-Keto Sulfones Oxysulfonylation of Alkynes mdpi.com
Coupling Partner C–C Carboxylic Acids Photocatalytic Carboxylation acs.org

Historical Context and Seminal Developments in Alkylsulfinate Chemistry

The study of organosulfur(IV) compounds has a rich history spanning more than a century. researchgate.net Within this field, sulfinate salts have been recognized as important synthetic intermediates for decades. The most common and enduring method for their preparation involves the reduction of the corresponding sulfonyl chlorides, often using simple reducing agents like sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium. researchgate.netmdpi.com This straightforward and cost-effective approach made a variety of aromatic and aliphatic sulfinates accessible for further study and application.

Early synthetic applications focused on the nucleophilic character of the sulfinate anion, particularly its reaction at the sulfur atom. researchgate.netresearchgate.net As previously mentioned, the S-alkylation of sulfinates to form sulfones is a classic and reliable transformation that has been employed for many decades. researchgate.net While some sulfinate salts are commercially available, the ability to readily prepare them from inexpensive sulfonyl chlorides has been a crucial factor in their widespread adoption in organic synthesis. nih.govmdpi.com These foundational methods laid the groundwork for the more complex and innovative applications seen today.

Strategic Significance of Sodium 2-methoxypropane-1-Sulfinate within Organosulfur Chemistry

This compound is a functionalized aliphatic sulfinate. While it is commercially available, specific academic research detailing its synthesis and reactivity is not widely published, suggesting its status as a relatively novel or specialized reagent. Its strategic importance can be inferred from its structure and the current demands of modern synthetic chemistry.

The compound is a C₃ building block containing a sulfinate functional group and a methoxy (B1213986) group on the adjacent carbon (the β-position). This structure has several key implications:

Functional Handle: The methoxy group serves as a functional handle that can influence the reagent's solubility, stability, and reactivity. It may also participate in chelation with metal catalysts, potentially directing the outcome of a reaction.

Chirality: The structure possesses a stereocenter at the carbon bearing the methoxy group. This suggests that an enantiomerically pure form of the reagent could be a valuable precursor in asymmetric synthesis for creating chiral sulfur-containing molecules.

Modern Reagent Design: Its profile fits into the modern paradigm of creating bespoke, functionalized building blocks for specific applications, particularly in medicinal chemistry. nih.gov The development of diverse alkyl sulfinates for installing unique bioisosteres is a current area of focus, and this compound represents a reagent that could introduce a methoxy-substituted propyl fragment. nih.gov

Table 2: Properties of this compound This table provides known identifiers and properties for the compound.

Property Value Source
CAS Number 1880989-40-1 bldpharm.comchembuyersguide.com
Molecular Formula C₄H₉NaO₃S bldpharm.com
Molecular Weight 160.17 g/mol bldpharm.com
SMILES CC(OC)CS([O-])=O.[Na+] bldpharm.com
Appearance Powder (general form for sulfinate salts) sigmaaldrich.com

Overview of Current Research Paradigms and Future Research Directions

The chemistry of sulfinate salts is currently experiencing a renaissance, driven by the development of novel activation methods that are milder and more sustainable than traditional approaches. nih.govrsc.org Two major paradigms dominate current research: photoredox catalysis and electrochemistry.

Photoredox Catalysis: This strategy uses light and a photocatalyst to generate radicals from sulfinate salts under exceptionally mild, often room-temperature, conditions. rsc.orgnih.gov The process typically involves a single-electron transfer (SET) from the sulfinate salt to an excited photocatalyst, generating a sulfonyl radical. nih.gov This radical can then engage in a variety of bond-forming reactions. A significant advancement is the development of dual catalytic systems, such as Ni/photoredox catalysis, which enable the cross-coupling of sulfinates with a wide range of aryl and heteroaryl halides without the need for harsh bases or high temperatures. rsc.orgnih.govnih.gov This approach has greatly expanded the scope and functional group tolerance for the synthesis of complex sulfones. nih.gov

Electrochemistry: Organic electrosynthesis offers a "green" alternative to chemical oxidants for transforming sulfinate salts. rsc.orgrsc.org By using an electric current, sulfinates can be oxidized to sulfonyl radicals, which can then be coupled with various partners. rsc.org This method has been successfully applied to the synthesis of sulfonamides via the oxidative amination of sodium sulfinates, avoiding the use of corrosive reagents. acs.org The ability to perform these reactions in simple, undivided cells, sometimes using the reagents themselves as electrolytes, makes electrochemistry a highly attractive and environmentally benign synthetic tool. acs.org

Future research will likely continue to focus on expanding the scope of these modern methods. The development of new, functionalized alkyl sulfinates, such as this compound, will be crucial for these efforts. These reagents will serve as key building blocks in the late-stage functionalization of complex molecules and in the divergent synthesis of novel chemical entities for pharmaceutical and materials science applications. researchgate.netnih.gov

Properties

Molecular Formula

C4H9NaO3S

Molecular Weight

160.17 g/mol

IUPAC Name

sodium;2-methoxypropane-1-sulfinate

InChI

InChI=1S/C4H10O3S.Na/c1-4(7-2)3-8(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1

InChI Key

JPNFKJKGYLHEAE-UHFFFAOYSA-M

Canonical SMILES

CC(CS(=O)[O-])OC.[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies for Sodium 2 Methoxypropane 1 Sulfinate

Chemo- and Regioselective Pathways to the Sulfinate Moiety

The controlled formation of the sulfinate group (R-SO₂⁻) is paramount in the synthesis of compounds like Sodium 2-methoxypropane-1-sulfinate. Chemo- and regioselective methods ensure that the sulfinate is formed at the desired position without unwanted side reactions.

Historically, the most common and reliable methods for preparing sodium sulfinates involve the reduction of the corresponding sulfonyl chlorides or the oxidation of thiolates. nih.govgoogle.com These methods are valued for their simplicity and the accessibility of starting materials. researchgate.netnih.gov

Reduction of Sulfonyl Chlorides: The reduction of sulfonyl chlorides is a widely used technique for accessing sulfinate salts. researchgate.netgoogle.com For the synthesis of this compound, the corresponding precursor would be 2-methoxypropane-1-sulfonyl chloride. Various reducing agents can be employed for this transformation. A common method involves using sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often with a base like sodium bicarbonate, to yield the desired sodium sulfinate in high purity after recrystallization. nih.govgoogle.com Other reducing systems include zinc dust with sodium carbonate or sodium hydrogensulfite. nih.govgoogle.com

Oxidation of Thiolates: An alternative pathway is the controlled oxidation of a thiolate precursor. In this case, 2-methoxypropane-1-thiol (B6149614) would first be deprotonated with a base like sodium hydride to form sodium 2-methoxypropane-1-thiolate. Subsequent oxidation of this thiolate can yield the target sulfinate. Various oxidizing agents have been employed for this purpose, though care must be taken to avoid over-oxidation to the corresponding sulfonate. tau.ac.illibretexts.org Mild oxidation conditions are crucial for selectivity. acs.orgorganic-chemistry.org The oxidation of disulfides can also serve as a route to sulfinates. tau.ac.il

MethodPrecursor for Target CompoundTypical ReagentsKey FeaturesReference
Reduction of Sulfonyl Chloride2-Methoxypropane-1-sulfonyl chlorideSodium sulfite (Na₂SO₃) / NaHCO₃; Zinc (Zn) / Na₂CO₃High yields, readily available precursors, common industrial method. nih.govgoogle.com
Oxidation of ThiolateSodium 2-methoxypropane-1-thiolateHydrogen peroxide (H₂O₂), Peracids, HOF·CH₃CNRequires careful control to prevent over-oxidation to sulfonate. nih.govtau.ac.il

A more modern approach to sulfinate synthesis involves the insertion of sulfur dioxide (SO₂) into a metal-carbon bond. lehigh.edusciencegate.app This method is highly effective for creating a diverse range of sulfinates. The reaction typically involves an organometallic reagent, such as a Grignard or organolithium species, which reacts with SO₂ gas to form a metal sulfinate salt. ethernet.edu.etwikipedia.org

For the synthesis of this compound, the process would begin with the formation of an organometallic reagent like 2-methoxypropylmagnesium chloride from 1-chloro-2-methoxypropane. This Grignard reagent would then be treated with sulfur dioxide. The insertion of SO₂ into the carbon-magnesium bond generates the magnesium sulfinate, which can then be converted to the sodium salt. lehigh.edu

Due to the hazardous nature of gaseous SO₂, stable and solid SO₂ surrogates have been developed. A prominent example is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which serves as a safe and convenient source of SO₂. nih.gov The organometallic precursor reacts with DABSO, followed by treatment with an aqueous sodium salt solution (e.g., Na₂CO₃) to yield the final sodium sulfinate. nih.govethernet.edu.et

MethodPrecursor for Target CompoundSO₂ SourceKey FeaturesReference
SO₂ Insertion2-Methoxypropylmagnesium chloride or 2-MethoxypropyllithiumGaseous SO₂ or DABSO (SO₂ surrogate)Versatile, applicable to a wide range of alkyl and aryl groups. Surrogates improve safety. nih.govlehigh.eduethernet.edu.et

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework that encourages the design of products and processes to minimize the use and generation of hazardous substances. researchgate.net In the context of synthesizing sodium sulfinates, this involves innovating in areas such as solvent use, energy input, and waste reduction to create more sustainable and environmentally benign chemical manufacturing. jk-sci.comresearchgate.net

A primary goal of green chemistry is to reduce the reliance on volatile organic solvents, which contribute to pollution and pose safety risks. silicycle.com Research has focused on developing synthetic routes in alternative media, such as water, or eliminating solvents altogether.

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. An efficient, iodine-mediated method for synthesizing sulfonamides from sodium sulfinates has been developed to run in an aqueous medium at room temperature. rsc.orgresearchgate.net This approach is not only environmentally friendly but also simplifies the purification of the final products. rsc.org

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, represents a powerful solvent-free approach. researchgate.net A mechanochemical-assisted method for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts has been reported. rsc.org This technique, using only potassium iodide as an activator under water-assisted grinding, avoids the need for metal catalysts, bases, oxidants, and solvents, leading to high yields in short reaction times. rsc.org

Table 1: Comparison of Green Synthetic Approaches for Sulfinate Reactions

Feature Aqueous Medium Synthesis (I₂-mediated) Solvent-Free Mechanochemistry
Principle Utilizes water as a benign solvent. rsc.org Employs mechanical force to drive reactions. researchgate.net
Reagents Sodium sulfinates, amines, Iodine (I₂). researchgate.net α,β-unsaturated carboxylic acids, sodium sulfinates, KI. rsc.org
Conditions Room temperature. rsc.org Water-assisted grinding. rsc.org
Advantages Environmentally friendly, easy product purification. rsc.org Catalyst-, base-, oxidant-, and solvent-free; operational simplicity. rsc.org

| Products | Sulfonamides. rsc.org | Vinyl sulfones. rsc.org |

This table is generated based on data from the referenced articles for general sulfinate reactions, which are applicable principles for the synthesis of specific sulfinates.

Photocatalytic and electrochemical methods are at the forefront of green synthetic chemistry, offering highly efficient and controlled ways to generate reactive species like sulfonyl radicals from stable precursors such as sodium sulfinates. rsc.orgresearchgate.net These techniques utilize light or electricity, respectively, to drive reactions, replacing the need for chemical redox agents. researchgate.net

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic transformations under mild conditions. researchgate.net In the context of sulfinate chemistry, photocatalysts can absorb light to initiate single-electron transfer (SET) processes with sodium sulfinates, generating sulfonyl radicals. researchgate.net These radicals can then engage in a variety of carbon-sulfur bond-forming reactions. rsc.org Dual catalysis systems, combining a photocatalyst with a metal catalyst like nickel, have enabled the cross-coupling of aryl bromides with sodium sulfinates to produce sulfones under white light irradiation. mdpi.com This approach provides a greener alternative to traditional methods that may require precious metal complexes. mdpi.com

Electrochemical Synthesis: Organic electrosynthesis uses electric current as a "reagent," offering an inherently green and safe alternative to conventional redox reactions. researchgate.net The electrochemical generation of sulfonyl radicals from sodium sulfinates has attracted significant attention. researchgate.net Anodic oxidation in an undivided cell can be used to achieve various sulfonylation reactions without the need for transition metal catalysts or external oxidants. researchgate.netacs.org This method has been successfully applied to the synthesis of sulfonamides and diverse sulfone compounds. acs.orgacs.org The process is often conducted at room temperature in simple equipment, making it practical and environmentally benign. acs.orgacs.org

Table 2: Features of Photocatalytic vs. Electrochemical Synthesis of Sulfonyl Compounds

Feature Photocatalytic Synthesis Electrochemical Synthesis
Energy Source Visible Light. mdpi.com Electric Current. researchgate.net
Key Principle A photocatalyst absorbs light to generate a sulfonyl radical from a sodium sulfinate. researchgate.netrsc.org Direct anodic oxidation of sodium sulfinate generates a sulfonyl radical. researchgate.net
Catalysts Often involves a photocatalyst (e.g., organoboron compounds) and sometimes a co-catalyst (e.g., Nickel). mdpi.com Often proceeds without a metal catalyst, using graphite (B72142) electrodes. acs.org NH₄I can act as a redox catalyst and electrolyte. acs.org
Advantages Mild reaction conditions, sustainable alternatives to heavy metal catalysts. mdpi.com Avoids chemical oxidants, high efficiency, can be scaled up. researchgate.netacs.org

| Typical Products | Sulfones, Sulfonamides. mdpi.comacs.org | Sulfonamides, Vinyl Sulfones, Alkyl Sulfones. acs.orgacs.org |

This table synthesizes general findings on sulfinate reactions from the cited literature, illustrating principles applicable to specific target molecules like this compound.

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgnumberanalytics.com An ideal reaction has 100% atom economy, meaning there are no waste byproducts. wikipedia.org This is distinct from reaction yield, as a high-yield reaction can still generate significant waste. wikipedia.org

Strategies to improve atom economy in sulfinate synthesis focus on reaction types that are inherently efficient, such as addition and cycloaddition reactions, where all reactant atoms are incorporated into the product. jk-sci.comnih.gov For instance, a reagentless iodosulfenylation of alkynes has been developed that boasts 100% atom economy. rsc.org Similarly, the mechanochemical synthesis of vinyl sulfones demonstrates excellent atom economy and a low E-factor (a measure of waste produced). rsc.org

Waste minimization extends beyond atom economy to encompass several strategies:

Catalysis: Using catalytic reagents instead of stoichiometric ones is superior, as catalysts can be used in small amounts and recycled, reducing waste. jk-sci.comnih.gov

Solvent Reduction: As discussed, minimizing or eliminating solvents, particularly through mechanochemistry or by using water, is a key strategy. silicycle.comrsc.org

Process Optimization: Designing synthetic routes with fewer steps, such as cascade reactions, can significantly reduce the amount of materials used and waste generated. jk-sci.com

Table 3: Atom Economy Calculation for an Idealized Addition Reaction

Reactant A Reactant B Product C % Atom Economy
Formula C₈H₈ (Styrene) H₂SO₃ (Sulfurous Acid) C₈H₁₀SO₃ (Styrenesulfonic acid)
Molar Mass 104.15 g/mol 82.07 g/mol 186.22 g/mol

| Calculation | - | - | (186.22 / (104.15 + 82.07)) * 100 | 100% |

This table provides a representative example of an ideal addition reaction to illustrate the concept of 100% atom economy, a key goal in green synthesis.

Flow Chemistry and Continuous Processing for Scalable Production

For industrial-scale production, batch processing often presents challenges related to safety, heat management, and product consistency. Flow chemistry, or continuous processing, offers a compelling alternative for the scalable and safe synthesis of chemical compounds, including sodium sulfinates. In a flow system, reactants are continuously pumped through a reactor, where they mix and react.

This methodology provides several advantages for sulfinate production:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with potentially energetic reactions or hazardous intermediates.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, preventing runaway reactions and improving selectivity.

Consistency and Scalability: Continuous processing ensures consistent product quality. Scaling up production is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning large, complex batch reactors. researchgate.net

While specific literature on the flow synthesis of this compound is not prevalent, the principles have been applied to related processes like the continuous dosing and mixing of sodium sulfate (B86663). bulkinside.com Such systems use automated screw feeders and continuous mixers to handle solids and create homogenous product streams, demonstrating the feasibility of applying these engineering principles to the production of sulfinate salts. bulkinside.com The transition from batch to continuous processing for the electro-electrodialysis of sodium sulfate solutions also highlights the benefits, such as reduced energy consumption and the ability to manage process temperature through cascaded stages. researchgate.net These examples provide a strong basis for developing continuous, scalable manufacturing processes for a wide range of sodium sulfinates.

Reactivity Profiles and Mechanistic Studies of Sodium 2 Methoxypropane 1 Sulfinate

Radical-Mediated Pathways and Single Electron Transfer (SET) Mechanisms

Sodium alkylsulfinates, including sodium 2-methoxypropane-1-sulfinate, are well-established precursors for generating radicals through single electron transfer (SET) processes. nih.govenamine.net These pathways are often initiated under mild conditions using photoredox or electrochemical catalysis. nih.govrsc.org A common mechanism involves the formation of an electron donor-acceptor (EDA) complex between the sulfinate and an electron-accepting partner. nih.govnih.gov Upon excitation, typically with visible light, an electron is transferred from the sulfinate, initiating a radical cascade. nih.govrsc.org

This radical generation can proceed via two primary, divergent pathways:

Formation of a Sulfonyl Radical (RSO₂•): One-electron oxidation of the sulfinate anion yields a sulfonyl radical.

Formation of an Alkyl Radical (R•): The initially formed sulfonyl radical can, in some cases, undergo rapid extrusion of sulfur dioxide (SO₂) to generate the corresponding alkyl radical. nih.govnih.govprinceton.edu

The preferred pathway is influenced by factors such as the stability of the resulting alkyl radical and the reaction conditions.

Sulfonyl Radical Generation and Reactivity

The generation of sulfonyl radicals from this compound is a key transformation. This process is typically achieved through oxidation, for instance, via a SET mechanism with a photoexcited catalyst. nih.gov These sulfonyl radicals (RSO₂•) are versatile intermediates that readily participate in a variety of reactions, most notably the addition to carbon-carbon multiple bonds in alkenes and alkynes. nih.govrsc.org This reactivity provides a direct route to the formation of sulfones, which are important structural motifs in pharmaceuticals and materials science. researchgate.net The method has been successfully extended to various alkyl sulfinates in catalyst-free systems where an EDA complex with a pyridinium (B92312) salt, upon irradiation, generates the sulfonyl radical for subsequent reactions. nih.govrsc.org

C(sp³)-SO₂ Bond Cleavage and Radical Translocation

While the generation of sulfonyl radicals is a major pathway, the alternative cleavage of the C(sp³)–SO₂ bond to produce an alkyl radical and SO₂ has become a powerful strategy in synthesis. nih.govprinceton.edu This desulfonylative pathway allows alkyl sulfinates to serve as sources of alkyl radicals for C–C bond formation. nih.gov For instance, gem-difluorinated sulfinates have been used as precursors that decompose into alkyl radicals following SO₂ extrusion. nih.gov

However, the direct cleavage of the C(sp³)–SO₂ bond in this compound itself, followed by a radical translocation event, is not a commonly documented primary pathway. The literature more frequently describes the desulfonylation of organosulfones (a different class of compounds) or the use of sulfinates as precursors to either sulfonyl or alkyl radicals, rather than processes involving intramolecular radical translocation originating from the sulfinate. mdpi.com The dominant radical pathways for alkyl sulfinates involve either the formation of RSO₂• or R• + SO₂. nih.govprinceton.edu

Nucleophilic and Electrophilic Reactivity of the Sulfur Center

The sulfinate group is an ambident nucleophile, with two potential sites of reaction: the sulfur and the oxygen atoms. researchgate.net In the case of this compound, reactions with carbon electrophiles, such as alkyl halides, typically occur at the more nucleophilic sulfur atom to form sulfones. researchgate.net

Conversely, the sulfur center can be made to exhibit electrophilic character. This is often achieved by in situ conversion to a more reactive intermediate. For example, treatment of an alkyl sulfinate with an activating agent like oxalyl chloride can generate a transient sulfinyl chloride. nih.gov Another approach involves the reaction with organometallic reagents to form hypervalent sulfur intermediates known as sulfuranes. nih.govnih.gov In a recently developed method, nucleophilic chain isomerization of sulfonylpyridinium reagents with an alkyl sulfinate generates an electrophilic S(IV)-containing intermediate, which then reacts with various nucleophiles. d-nb.info This dual reactivity makes this compound a versatile building block in organic synthesis. researchgate.net

Role as a Reducing Agent in Advanced Redox Transformations

In the context of redox chemistry, this compound predominantly functions as an electron donor, meaning it is oxidized during the reaction. nih.govrsc.org This is the basis for its use as a precursor to sulfonyl and alkyl radicals via SET mechanisms. There is currently no significant body of evidence in the reviewed scientific literature to suggest that sodium alkylsulfinates, including this compound, are employed as reducing agents for other substrates in advanced redox transformations. Their characteristic role is to be consumed via oxidation.

Reaction Kinetics and Thermodynamic Parameters of Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available. However, studies on related, simpler alkyl sulfinates provide valuable insights.

The kinetics of the one-electron oxidation of methanesulfinic acid (CH₃SO₂H) have been investigated. In its reaction with the oxidant hexachloroiridate(IV), the rate was found to be first-order with respect to the methanesulfinate (B1228633) and second-order with respect to the oxidant. auburn.edu This study highlights that the oxidation produces a sulfonyl radical as a transient intermediate. auburn.edu Further kinetic data on the oxidation of organosulfur compounds by sulfate (B86663) radicals (SO₄•⁻) show that the reactivity of alkyl sulfonates is generally lower than that of corresponding alcohols, an effect attributed to the electron-withdrawing nature of the sulfonyl group. figshare.com

Thermodynamic parameters have been explored through computational studies. For the sulfonative pyridylation of alkenes, density functional theory (DFT) calculations of the free-energy profile showed that the single-electron transfer from a sulfinate to an N-amidopyridinium salt to generate a sulfonyl radical is thermodynamically favorable. nih.gov

Below is a table summarizing kinetic data for the oxidation of related organosulfur compounds.

Kinetic Data for Oxidation of Organosulfur Compounds by Sulfate Radical (SO₄•⁻) at 298 K
CompoundTypeSecond-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Reference
Methyl Sulfate (MS)Alkyl Sulfate3.6 x 10⁶ figshare.com
Ethyl Sulfate (ES)Alkyl Sulfate3.1 x 10⁷ figshare.com
Methanesulfonate (MSA)Alkyl Sulfonate2.9 x 10⁵ figshare.com

Note: The data presented is for alkyl sulfates and sulfonates, which are structurally related to sulfinates, to provide a general context for reactivity. Specific data for this compound is not available.

Intermediate Characterization and Spectroscopic Probes for Reaction Pathway Elucidation

Elucidating the precise mechanisms of reactions involving this compound relies on a combination of computational and experimental techniques. Direct observation of short-lived radical intermediates is challenging, necessitating indirect methods.

Computational Studies: Density functional theory (DFT) is a powerful tool used to model reaction pathways. It can provide energy profiles for proposed mechanisms, calculate the stability of intermediates and transition states, and help rationalize observed outcomes like regioselectivity. nih.govnih.govnih.gov For example, DFT calculations have been crucial in understanding the formation of EDA complexes and the subsequent SET event in photoredox reactions of sulfinates. nih.gov

Radical Trapping Experiments: The presence of radical intermediates is often inferred by conducting reactions in the presence of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). If the reaction is inhibited or if a trapped adduct is formed, it strongly suggests a radical-mediated pathway.

Theoretical and Computational Investigations of Sodium 2 Methoxypropane 1 Sulfinate

Quantum Chemical Studies on Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding of sodium 2-methoxypropane-1-sulfinate. These studies would typically involve geometry optimization of the 2-methoxypropane-1-sulfinate anion and the sodium salt to determine the most stable three-dimensional conformations.

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For the 2-methoxypropane-1-sulfinate anion, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms of the sulfinate group, indicating the region of nucleophilicity. The LUMO, conversely, would indicate the most likely sites for electrophilic attack. The energy difference between the HOMO and LUMO provides an estimate of the chemical reactivity and kinetic stability of the molecule.

Bonding analysis, such as Natural Bond Orbital (NBO) analysis, would reveal the nature of the ionic bond between the sodium cation and the sulfinate anion, as well as the covalent character of the carbon-sulfur, sulfur-oxygen, and carbon-oxygen bonds within the organic moiety. The charge distribution, calculated through methods like Mulliken population analysis or electrostatic potential mapping, would highlight the electronegative character of the sulfinate group and the electropositive nature of the sodium ion.

Below is a representative table of calculated electronic properties for a generic alkyl sulfinate anion, which would be analogous to 2-methoxypropane-1-sulfinate, derived from DFT calculations.

PropertyRepresentative ValueDescription
HOMO Energy-3.5 eVEnergy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack.
LUMO Energy+1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.7 eVAn indicator of chemical stability; a larger gap suggests higher stability.
Mulliken Charge on S+1.2Partial charge on the sulfur atom, indicating its electrophilic character within the sulfinate group.
Mulliken Charge on O-0.8 (each)Partial charges on the oxygen atoms of the sulfinate group, indicating their nucleophilic character.

Note: These values are illustrative and would be specifically calculated for this compound in a dedicated computational study.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of this compound in solution. nih.gov These simulations model the movement of the solute and solvent molecules over time, providing a dynamic picture of solvation and intermolecular forces.

In an aqueous environment, MD simulations would show the formation of a solvation shell around the sodium cation and the sulfinate anion. Water molecules would orient their oxygen atoms towards the sodium ion and their hydrogen atoms towards the negatively charged oxygen atoms of the sulfinate group. The structure and dynamics of these solvation shells are critical for the compound's solubility and reactivity in water. nih.gov

Simulations can also elucidate the nature of intermolecular interactions between multiple 2-methoxypropane-1-sulfinate anions, which can be important at higher concentrations. These interactions would be governed by a combination of electrostatic repulsion between the anionic head groups and van der Waals attractions between the alkyl chains. nih.gov The balance of these forces influences the aggregation behavior and the formation of micelles or other supramolecular structures. nih.gov

A key output from MD simulations is the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. The table below illustrates typical data that could be obtained from an RDF analysis for the sodium and sulfinate ions in water.

Ion-Solvent PairPeak Distance (Å)Coordination NumberInterpretation
Na⁺ - O(water)2.45-6Represents the first solvation shell of the sodium ion.
S(sulfinate) - H(water)3.1-Indicates hydrogen bonding between water and the sulfinate group is less direct to the sulfur atom.
O(sulfinate) - H(water)1.82-3 (per oxygen)Strong hydrogen bonding between the sulfinate oxygens and water molecules.

Note: The data are representative for a sodium salt in aqueous solution and would be specifically determined for this compound through MD simulations.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry plays a vital role in predicting reaction pathways and analyzing the transition states for reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanisms, intermediates, and products.

For instance, in reactions where the sulfinate acts as a nucleophile, computational models can predict the activation energy for the attack of the sulfinate sulfur or oxygen atom on an electrophile. Transition state theory can then be used to calculate reaction rates. rsc.org These calculations are crucial for understanding and optimizing reaction conditions.

A common reaction of sulfinates is their role in radical chemistry, where they can be oxidized to sulfonyl radicals. ox.ac.uk Computational studies can model this single-electron transfer (SET) process and the subsequent radical reactions. strath.ac.uk The stability of the resulting 2-methoxypropane-1-sulfonyl radical and the energy barriers for its addition to various substrates can be calculated to predict the feasibility and outcome of such reactions.

The following table provides a hypothetical example of calculated activation energies for competing reaction pathways involving an alkyl sulfinate.

Reaction PathwayTransition State Energy (kcal/mol)Relative Rate (Calculated)Predicted Outcome
S-alkylation15.21.0Favored pathway under kinetic control.
O-alkylation18.50.08Minor product.
Radical Formation (SET)25.0<0.01Requires an oxidant; may become significant under specific conditions.

Note: These values are for illustrative purposes and would be determined through specific quantum chemical calculations for the reactions of this compound.

Regioselectivity and Stereoselectivity Prediction via Computational Methods

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. When the compound reacts with a substrate that has multiple reactive sites, computational models can determine which site is more likely to be attacked.

This is achieved by calculating the energies of the different possible transition states. The transition state with the lowest energy corresponds to the major product. For example, in the addition of the 2-methoxypropane-1-sulfonyl radical to an unsymmetrical alkene, calculations can predict whether the addition will occur at the more or less substituted carbon atom.

Similarly, if the reaction can lead to different stereoisomers, computational analysis of the diastereomeric transition states can predict the stereochemical outcome. This is particularly important in the synthesis of chiral molecules. While this compound itself is not chiral, it could react with a chiral substrate or in the presence of a chiral catalyst.

A representative table showing the calculated energy differences between two competing transition states leading to different regioisomers is presented below.

Regioisomeric Transition StateCalculated Relative Energy (kcal/mol)Predicted Product Ratio
Attack at C10.0>99:1
Attack at C23.5<1:99

Note: This data is a hypothetical example to illustrate the predictive power of computational chemistry in determining regioselectivity.

Development of Structure-Reactivity Models

The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models represents a higher level of theoretical investigation. researchgate.net While specific QSAR/QSPR studies for this compound are not available, this is a powerful approach for a series of related compounds.

By compiling experimental data (e.g., reaction rates, equilibrium constants) for a series of alkyl sulfinates and calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic parameters), statistical models can be built to correlate the chemical structure with reactivity or a specific property.

For a series of sodium alkyl sulfinates, a QSAR model could be developed to predict their nucleophilicity based on descriptors such as the charge on the sulfur atom, the HOMO energy, and steric parameters. Such a model would be invaluable for predicting the reactivity of a new, untested sulfinate like this compound and for designing new reagents with tailored reactivity.

An example of a simplified, hypothetical QSAR equation for the nucleophilicity of alkyl sulfinates is given below:

Log(k) = -0.5 * E(HOMO) + 0.2 * q(S) - 0.1 * Sterimol_L + C

Where:

Log(k) is the logarithm of the reaction rate constant (representing nucleophilicity).

E(HOMO) is the energy of the Highest Occupied Molecular Orbital.

q(S) is the partial charge on the sulfur atom.

Sterimol_L is a steric parameter representing the length of the alkyl group.

C is a constant.

This equation illustrates how different calculated properties could be combined to predict the reactivity of this compound.

Sophisticated Analytical and Spectroscopic Characterization Techniques for Research on Sodium 2 Methoxypropane 1 Sulfinate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, including Sodium 2-methoxypropane-1-sulfinate. Due to the pyramidal nature of the sulfur atom in sulfinates, these compounds can exist as enantiomers, making stereochemical analysis a critical aspect of their study. wikipedia.org High-field NMR, often in combination with chiral derivatizing agents or chiral solvating agents, allows for the differentiation of enantiomers and the determination of enantiomeric excess.

Conformational analysis, which investigates the spatial arrangement of atoms in a molecule, is also accessible through advanced NMR techniques. umanitoba.ca Methods such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlation signals between protons, which are invaluable for determining the preferred conformation of the methoxypropane chain relative to the sulfinate group. Furthermore, variable temperature NMR studies can provide insights into the dynamics of conformational exchange and the energy barriers between different conformers. nih.gov The analysis of coupling constants (J-values) can also yield information about dihedral angles, further refining the conformational model of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediate Identification and Degradation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for obtaining precise mass measurements, which in turn allows for the determination of elemental compositions of unknown compounds. In the context of this compound research, HRMS plays a crucial role in identifying transient reaction intermediates. By coupling HRMS with a separation technique like liquid chromatography (LC-MS), researchers can monitor reactions in real-time, trapping and identifying short-lived species that are key to understanding reaction mechanisms. nih.govijpsjournal.comsaspublishers.com

Furthermore, HRMS is pivotal in the study of degradation pathways. When subjected to various environmental or chemical stressors, this compound can decompose into a variety of products. HRMS, particularly when used in tandem with tandem mass spectrometry (MS/MS), can identify these degradation products by providing accurate mass data and fragmentation patterns. nih.gov This information is vital for assessing the stability of the compound and predicting its environmental fate. For instance, the degradation of related sulfonate compounds has been effectively studied using LC-MS techniques to identify metabolites. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. youtube.com These techniques are particularly sensitive to the chemical environment of functional groups and are therefore powerful probes for studying intermolecular interactions such as hydrogen bonding. In the solid state, the sodium cation of this compound will interact with the sulfinate oxygen atoms, and these interactions can be observed as shifts in the S=O stretching frequencies in the FT-IR and Raman spectra. The study of related sulfonamides has shown that vibrational spectroscopy can effectively probe intermolecular hydrogen bonding. researchgate.net

Conformational studies also benefit from vibrational spectroscopy. nih.gov Different conformers of a molecule will have distinct vibrational spectra. By comparing experimentally obtained spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT), the most stable conformation(s) in a given state (solid, liquid, or gas) can be identified. researchgate.net For example, the S-S bond vibrations in organic polysulfides are a useful tool for structural elucidation. researchgate.net While FT-IR is excellent for detecting polar functional groups, Raman spectroscopy is often more sensitive to non-polar moieties and symmetric vibrations, providing complementary information. youtube.comjscholarpublishers.com

X-ray Diffraction Crystallography for Solid-State Structure and Polymorphism Research

X-ray Diffraction (XRD) crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal XRD analysis would provide unambiguous information about its solid-state structure, including bond lengths, bond angles, and the coordination environment of the sodium ion. This technique is also capable of establishing the absolute stereochemistry of a chiral center, which is crucial for a chiral compound like this sulfinate. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of research in materials science and pharmaceuticals. researchgate.net Different polymorphs of a substance can exhibit different physical properties, such as solubility and stability. Powder X-ray diffraction (PXRD) is a key technique for identifying and characterizing different polymorphic forms of this compound. By analyzing the diffraction patterns of different batches or samples prepared under various crystallization conditions, the existence of different crystal packing arrangements can be confirmed. Studies on related compounds like sulfanilamide (B372717) have demonstrated the utility of NQR spectroscopy, a related technique, in studying polymorphism. nih.gov The investigation of salt forms of sulfadiazine (B1682646) has also heavily relied on crystallographic data. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment in Research Samples

Given that sulfinic acids and their salts can be chiral at the sulfur center, assessing the enantiomeric purity of research samples is of utmost importance. wikipedia.org Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for separating and quantifying enantiomers. mdpi.com

In chiral HPLC, separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times. nih.govasianpubs.org The development of a robust HPLC method requires careful optimization of the mobile phase and the choice of CSP. mdpi.com Similarly, chiral GC can be employed, often after derivatization of the analyte to increase its volatility, to separate the enantiomers on a chiral column. researchgate.net The high resolution and sensitivity of these techniques allow for the accurate determination of enantiomeric excess (e.e.) in a sample.

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for analyzing complex mixtures and detecting trace amounts of substances. nih.govsaspublishers.comchromatographytoday.comresearchgate.netresearchgate.net For research involving this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. ijpsjournal.comnih.gov

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. youtube.com This is especially useful for analyzing reaction mixtures, identifying impurities, and quantifying the compound in complex matrices. shimadzu.comnih.gov GC-MS is well-suited for the analysis of volatile compounds and can be used for the determination of this compound, potentially after a derivatization step to enhance its volatility. shimadzu.comnih.govmdpi.com The use of tandem mass spectrometry (MS/MS) in these hyphenated setups, such as in LC-MS/MS or GC-MS/MS, provides an additional layer of specificity and is crucial for trace-level quantification and structural confirmation of analytes in complex samples. mdpi.com

Table of Analytical Techniques and Their Applications

Analytical Technique Application in this compound Research
Advanced NMR Spectroscopy Elucidation of stereochemistry and conformational analysis.
High-Resolution Mass Spectrometry (HRMS) Identification of reaction intermediates and elucidation of degradation pathways.
Vibrational Spectroscopy (FT-IR, Raman) Investigation of hydrogen bonding and conformational studies.
X-ray Diffraction Crystallography Determination of solid-state structure and research into polymorphism.
Chiral Chromatography (HPLC, GC) Assessment of enantiomeric purity in research samples.
Hyphenated Techniques (LC-MS, GC-MS) Analysis of complex mixtures and detection of trace amounts.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Sulfanilamide

Applications of Sodium 2 Methoxypropane 1 Sulfinate in Advanced Chemical Synthesis and Materials Science

Reagent in C-S, C-C, and C-N Bond Formation Reactions

Sodium 2-methoxypropane-1-sulfinate and other sodium sulfinates are powerful tools for the construction of carbon-sulfur (C-S), carbon-carbon (C-C), and carbon-nitrogen (C-N) bonds, which are fundamental linkages in many biologically active molecules and functional materials. nih.govrsc.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netrsc.org These reactions often proceed through sulfonylating, sulfenylating, or sulfinylating pathways, depending on the specific reaction conditions. nih.govrsc.orgresearchgate.net

Synthesis of Sulfones, Sulfoxides, Sulfonamides, and Thiosulfonates

Sodium sulfinates are extensively used as precursors for the synthesis of various organosulfur compounds, including sulfones, sulfoxides, sulfonamides, and thiosulfonates. nih.govrsc.orgresearchgate.net

Sulfones are readily synthesized through the reaction of sodium sulfinates with a variety of electrophiles. For instance, they can be prepared by the reaction of sodium sulfinates with alcohols, a process that has been revisited to understand its mechanistic pathway. researchgate.net The reaction of sodium benzene (B151609) sulfinate with 2-chloroacetonitrile in aqueous dimethylformamide yields phenylsulfonyl acetonitrile, a valuable synthon in organic synthesis. jchemrev.com

Sulfoxides , another important class of organosulfur compounds, can be synthesized from sodium sulfinates. One method involves the reaction of sodium benzene sulfinate with 2-trimethylsilylethyl chloride to form an intermediate that, upon reaction with an alkyl or aryl halide, yields unsymmetrical sulfoxides. jchemrev.com A one-pot, three-component synthesis allows for the preparation of sulfoxides from a sulfoxide (B87167) reagent that generates a sulfenate anion, which is then trapped by carbon electrophiles. researchgate.net

Sulfonamides are crucial structural motifs in many pharmaceuticals. d-nb.info An efficient method for their synthesis involves the ammonium (B1175870) iodide-mediated reaction of sodium sulfinates with amines. d-nb.infonih.gov This method is applicable to a wide range of aromatic and aliphatic amines, providing good to excellent yields. d-nb.infonih.gov Molecular iodine can also mediate the coupling of amines with sodium sulfinates at room temperature to form sulfonamides. nih.gov

Thiosulfonates can be synthesized through various methods involving sodium sulfinates. One approach is the reaction of sodium sulfinates with disulfides. researchgate.net A BF3·OEt2-mediated radical disproportionate coupling reaction of sodium sulfinates provides a metal-free route to both symmetrical and unsymmetrical thiosulfonates. nih.govgoogle.com Additionally, the coupling of thiols with sodium sulfinates, catalyzed by copper(I) iodide or iron(III) chloride, yields a wide variety of thiosulfonates. nih.gov

Synthesis of Organosulfur Compounds from Sodium Sulfinates
Target CompoundReactantsKey Reagents/CatalystsGeneral Reaction Type
SulfonesSodium Sulfinate, Alcohols/Halides-Nucleophilic Substitution/Coupling
SulfoxidesSodium Sulfinate, Alkyl/Aryl Halides-Multi-step Synthesis
SulfonamidesSodium Sulfinate, AminesNH4I or I2Oxidative Coupling
ThiosulfonatesSodium Sulfinate, Thiols/DisulfidesCuI or FeCl3 or BF3·OEt2Coupling/Disproportionation

Cross-Coupling Reactions (e.g., C(sp2)-H sulfonylmethylation, desulfinative cross-couplings)

Sodium sulfinates are excellent coupling partners in various cross-coupling reactions, enabling the formation of C-S and C-C bonds with high efficiency and selectivity.

C(sp2)-H sulfonylmethylation represents a direct method for introducing a sulfonylmethyl group onto an aromatic or vinylic carbon. A notable example is the C4 sulfonylmethylation of pyrazol-5-amines using glyoxylic acid and sodium sulfinates in water, which proceeds with high regioselectivity. nih.gov This method can be extended to other substrates like enamines, indoles, and antipyrines with the addition of a catalyst. nih.gov

Desulfinative cross-coupling reactions utilize sodium sulfinates as a source of an organic radical that can then participate in coupling reactions. Photoredox/nickel dual catalysis has emerged as a powerful strategy for the cross-coupling of sodium sulfinates with aryl, heteroaryl, and vinyl halides. nih.govnih.govresearchgate.net This method allows for the synthesis of diverse aromatic sulfones at room temperature with excellent functional group tolerance, even with less reactive aryl chlorides. nih.govnih.govresearchgate.net Copper-catalyzed cross-coupling of organoboronic acids with sodium sulfinate salts also provides a mild route to aryl and alkenylsulfones. researchgate.net

Cross-Coupling Reactions Involving Sodium Sulfinates
Reaction TypeCoupling PartnersCatalyst/PromoterBond Formed
C(sp2)-H SulfonylmethylationPyrazol-5-amines, Glyoxylic acid, Sodium SulfinateWater (solvent)C-C, C-S
Photoredox/Nickel Dual CatalysisSodium Sulfinate, Aryl/Vinyl HalidesPhotocatalyst, NiCl2·glymeC-S
Copper-Catalyzed CouplingSodium Sulfinate, Organoboronic AcidsCopper(II) acetate, 1,10-phenanthrolineC-S

Initiator and Modulator in Controlled Polymerization Techniques

While the primary applications of this compound lie in small molecule synthesis, related sulfinate compounds and their derivatives play roles in polymer chemistry.

Radical Polymerization Initiators

Although direct evidence for this compound as a radical polymerization initiator is not extensively documented in the provided context, the generation of sulfonyl radicals from sodium sulfinates under various conditions is a well-established principle. nih.govmdpi.com These sulfonyl radicals can, in principle, initiate radical polymerization of vinyl monomers.

Polymer Modifiers and Functionalization Agents

The functional groups present in this compound and related compounds can be leveraged to modify and functionalize polymers. For instance, the sulfonic acid group in monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (Na-AMPS) imparts ionic character to polymers, enhancing properties like chemical and shear stability in polymer emulsions. atamanchemicals.com While not a direct application of this compound, this illustrates the utility of sulfonate functionalities in polymer science. Water-soluble macromers based on Na-AMPS have been synthesized for the rapid in situ formation of hydrogel films, highlighting the role of such monomers in creating advanced materials for biomedical applications. rsc.org

Precursor for the Synthesis of Novel Organosulfur Heterocycles and Functionalized Thioethers

The reactivity of this compound and its analogs makes them valuable starting materials for the synthesis of more complex sulfur-containing molecules, including heterocycles and functionalized thioethers.

The synthesis of various organosulfur compounds from sodium sulfinates often proceeds through intermediates that can be cyclized to form heterocyclic structures. researchgate.net For example, the synthesis of β-keto sulfones from alkynes and sodium sulfinates provides precursors that could potentially be used to construct sulfur-containing rings. mdpi.com Furthermore, the ability to form C-S bonds through various cross-coupling reactions opens up pathways to a wide range of functionalized thioethers. nih.govrsc.org

Role in the Development of Redox-Active Materials and Functional Coatings

The sulfinate functional group is known to participate in redox processes, making sodium sulfinates, in general, valuable precursors for materials with tailored electronic properties. nih.govnih.gov Although direct studies on this compound are not readily found, the broader class of sulfinate-containing materials, particularly polymers, offers insight into its potential applications.

Redox-Active Materials:

The sulfinate group can be oxidized to a sulfonyl radical, a key step in many synthetic transformations, including those initiated by electrochemistry or photoredox catalysis. nih.govacs.org This inherent redox activity suggests that polymers or materials functionalized with the 2-methoxypropane-1-sulfinate moiety could exhibit interesting electronic properties. For instance, the incorporation of such groups into a polymer backbone could lead to materials that can undergo reversible oxidation and reduction, a key characteristic of materials used in batteries, sensors, or electrochromic devices. The presence of the methoxy (B1213986) group could further influence the redox potential and solubility of the resulting material.

Research on sulfur-oxidizing bacteria in certain environments has highlighted the role of sulfur compounds in biogeochemical redox cycles, underscoring the fundamental redox nature of sulfur-containing functional groups. mdpi.com While a biological context, this points to the rich redox chemistry of sulfur species that can be harnessed in synthetic materials.

Functional Coatings:

Alkoxy-functionalized polysiloxanes are utilized in coating compositions due to their flexibility and compatibility with organic binders. google.com While not a sulfinate, this demonstrates the utility of alkoxy groups in coatings. By analogy, a polymer derived from or functionalized with this compound could be explored for creating functional coatings. The sulfinate group could provide a site for cross-linking or further chemical modification, while the methoxy group could enhance adhesion or tune the coating's surface properties.

Furthermore, sulfonate-containing polymers, which can be synthesized from sulfinates, have been investigated for their ability to interact with various surfaces. rsc.org These interactions are crucial for the performance of coatings, adhesives, and sealants. researchgate.net The ability to tailor the polymer structure and charge density by incorporating specific sulfinate monomers like this compound could allow for the development of coatings with specific adhesion profiles or surface energies.

Table 1: Potential Roles of the 2-Methoxypropane-1-sulfinate Moiety in Materials

FeaturePotential Application AreaRationale
Redox-Active Sulfinate GroupRedox-Active Polymers, SensorsThe sulfinate can be oxidized, enabling materials with tunable electronic properties.
Alkoxy Side ChainFunctional Coatings, Soluble PolymersThe methoxy group can influence solubility, adhesion, and surface properties.
Site for PolymerizationNovel Polymer ArchitecturesCan potentially be polymerized or grafted onto other polymers to introduce functionality.

Catalytic Applications as a Ligand, Organocatalyst, or Co-catalyst in Homogeneous and Heterogeneous Systems

Sodium sulfinates are versatile reagents in organic synthesis and have been explored for their catalytic activity. nih.govrsc.org The potential of this compound in catalysis can be inferred from the known roles of sulfinates and related sulfur compounds in various catalytic systems.

Ligand in Metal-Catalyzed Reactions:

Sulfoxides, which are structurally related to sulfinates, are known to coordinate with transition metals through either the sulfur or oxygen atom, forming stable complexes. wikipedia.org This suggests that the sulfinate group of this compound could act as a ligand for transition metal catalysts. The presence of the ether oxygen in the methoxypropyl chain could also allow for chelation, potentially enhancing the stability and modifying the reactivity of the metal center. Such bidentate ligands are highly valuable in catalysis for controlling selectivity. While specific examples with this sulfinate are not documented, the general principle of using functionalized sulfinates as ligands is plausible. For instance, palladium-catalyzed cross-coupling reactions often rely on specialized ligands to achieve high efficiency and selectivity, and desulfinative coupling methods have been developed using sulfinates as precursors to reactive intermediates. acs.org

Organocatalysis and Co-catalysis:

In some contexts, sulfinates can act as organocatalysts or co-catalysts. For example, in certain radical reactions, sulfinates can be used to generate sulfonyl radicals under mild conditions, which then participate in the catalytic cycle. nih.gov The use of sulfinates in photoredox catalysis is a growing area, where they can act as precursors to reactive species upon visible light irradiation. nih.gov The specific structure of this compound, with its electron-donating alkyl and alkoxy groups, would likely influence the stability and reactivity of the corresponding sulfonyl radical.

The use of catalysts in alkoxylation reactions is also an area of interest. google.comgoogle.com While not directly involving sulfinates as catalysts, these processes highlight the importance of designing catalysts for specific transformations involving alkoxy groups. It is conceivable that a metal complex with a ligand like 2-methoxypropane-1-sulfinate could be designed for specific catalytic applications.

Table 2: Plausible Catalytic Roles of this compound

Catalytic RoleSystem TypePlausible Mechanism of Action
LigandHomogeneous CatalysisCoordination to a metal center via the sulfinate group and potentially the ether oxygen.
Organocatalyst PrecursorRadical ReactionsGeneration of sulfonyl radicals for initiation or propagation of a catalytic cycle.
Co-catalystPhotoredox CatalysisParticipation in electron transfer processes under photochemical conditions.

Supramolecular Chemistry and Self-Assembly Studies

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are relevant to the potential applications of this compound. youtube.com The combination of a charged sulfinate headgroup and a nonpolar, flexible alkoxy tail suggests that this molecule could exhibit amphiphilic properties, leading to self-assembly in solution.

Self-Assembly in Solution:

Amphiphilic molecules can self-assemble into various structures such as micelles or vesicles in solution. Block copolymers containing sulfonate or sulfobetaine (B10348) groups, which are related to sulfinates, are known to self-assemble into well-defined nanostructures. mdpi.comresearchgate.net For example, diblock copolymers with a sulfobetaine block can form micelles in water. researchgate.net Similarly, it is plausible that polymers incorporating the 2-methoxypropane-1-sulfinate moiety could exhibit interesting self-assembly behavior, driven by the balance of hydrophilic (sulfinate) and hydrophobic (alkoxy-alkyl chain) interactions. The specific nature of the self-assembled structures would depend on factors such as polymer architecture, concentration, and solvent conditions.

Functional Supramolecular Materials:

The self-assembly of functionalized polymers can lead to materials with advanced properties. For instance, the self-assembly of ester-functionalized perylenediimides is influenced by the side-chain architecture, leading to different types of supramolecular polymerization. rsc.org By analogy, incorporating this compound into a polymer could provide a means to control its self-assembly and, consequently, its bulk properties. Hydrogels formed from sulfonate-containing polymers have been studied for their tunable mechanical and biological properties, with applications in tissue engineering. nih.gov The self-assembly of polymers functionalized with 2-methoxypropane-1-sulfinate could be a route to novel hydrogels or other soft materials.

The interaction of such polymers with surfaces is also a key aspect of their potential applications. Studies on sulfonated polymers have shown that their adsorption onto surfaces is influenced by the polymer structure and the nature of the surface. rsc.org This suggests that materials based on this compound could be designed for applications in surface modification, colloid stabilization, or as components in complex fluid formulations. acs.org

Environmental Chemistry and Eco Fate of Sodium 2 Methoxypropane 1 Sulfinate

Abiotic and Biotic Degradation Pathways in Environmental Matrices

The degradation of Sodium 2-methoxypropane-1-sulfinate in the environment is expected to proceed through both abiotic (non-biological) and biotic (biological) mechanisms. The key functional groups—the sulfinate and the ether linkage—are the primary sites for these transformations.

Photolytic Stability: Direct photolysis, the breakdown of a molecule by direct absorption of light, is generally not a major degradation pathway for simple alkyl sulfinates in the environment. The energy of sunlight at the Earth's surface is typically not sufficient to break the carbon-sulfur or carbon-oxygen bonds in such compounds unless photosensitizers are present in the water. However, indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH) generated in sunlit waters, could contribute to its degradation. These radicals can react with the organic structure of the molecule, initiating its breakdown.

Hydrolytic Stability: Hydrolysis is the cleavage of chemical bonds by the addition of water. The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. Under strongly acidic or basic conditions, cleavage of the ether bond could occur, but such extremes are uncommon in most natural water bodies. The sulfinate group itself is relatively stable against hydrolysis. Therefore, hydrolysis is not anticipated to be a rapid degradation process for this compound in typical environmental settings.

Microbial biotransformation is expected to be the primary degradation pathway for this compound in the environment. researchgate.net Microorganisms in soil, sediment, and water can utilize organic compounds as a source of carbon and energy. The degradation of this compound would likely involve the enzymatic cleavage of the carbon-sulfur (C-S) bond and the ether bond.

The biotransformation process can be defined as the specific modification of a compound into a product with a similar structure through the action of biological catalysts, such as microorganisms like fungi. nih.gov Microbial cells are well-suited for biotransformation reactions due to their high surface-to-volume ratio, which provides a large area for conversion reactions to occur. youtube.com

Potential microbial degradation pathways for this compound could include:

Oxidation of the sulfinate group: The sulfinate (-SO₂⁻) group can be oxidized by microbial enzymes to a sulfonate (-SO₃⁻) group, forming sodium 2-methoxypropane-1-sulfonate. This is a common transformation for sulfinates.

Cleavage of the C-S bond: Microbes possess enzymes capable of cleaving carbon-sulfur bonds. This would release the sulfur as inorganic sulfite (B76179) or sulfate (B86663), while the organic part of the molecule would be further metabolized.

O-Demethylation: The methoxy (B1213986) group (-OCH₃) can be cleaved by microbial enzymes, a process known as O-demethylation, to form an alcohol and formaldehyde.

The resulting metabolites from these processes would be smaller, more polar molecules that could be more readily utilized by other microorganisms or become incorporated into natural biogeochemical cycles. For instance, the ultimate breakdown products would likely be carbon dioxide, water, and inorganic sulfate.

Table 1: Potential Microbial Biotransformation Pathways and Metabolites

Transformation PathwayInitial ReactantKey Enzymes (Hypothetical)Primary Metabolite(s)
OxidationThis compoundSulfinate monooxygenaseSodium 2-methoxypropane-1-sulfonate
C-S Bond CleavageThis compoundDesulfinase2-methoxypropane, Sulfite (SO₃²⁻)
O-DemethylationThis compoundEtherase/O-demethylaseSodium 2-hydroxypropane-1-sulfinate, Formaldehyde

Environmental Fate and Transport Mechanisms (e.g., in water, soil, sediment)

The transport and distribution of this compound in the environment are dictated by its physical and chemical properties, particularly its water solubility and its tendency to sorb to soil and sediment particles.

Water: As a sodium salt, this compound is expected to be highly soluble in water. This high water solubility suggests that if released into aquatic environments, it will readily dissolve and be transported with water currents. Its potential for volatilization from water to the atmosphere is low due to its ionic nature and low vapor pressure.

Soil: The mobility of solutes in soil is largely controlled by their water solubility and sorption properties. montana.edu Chemicals that are highly soluble in water, like this compound, are more easily transported with soil water through leaching. montana.edu Its negatively charged sulfinate group may lead to some electrostatic repulsion from negatively charged clay particles and organic matter in soil, potentially increasing its mobility. However, interactions with positively charged sites on soil minerals or through other mechanisms cannot be ruled out. The extent of its movement through the soil profile will depend on factors such as soil type, organic matter content, pH, and the amount of rainfall or irrigation.

Sediment: In aquatic systems, compounds can be removed from the water column by partitioning to sediments. For a water-soluble compound like this compound, this is less likely to be a major process unless there are specific interactions with sediment components. Over time, some accumulation in sediments could occur, where it would be subject to degradation by sediment-dwelling microorganisms.

Advanced Methodologies for Environmental Monitoring and Trace Detection in Complex Samples

The detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment require sensitive and specific analytical methods. Given its polar and ionic nature, liquid chromatography coupled with mass spectrometry is the most suitable technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of trace levels of organic compounds in environmental samples. nih.gov The sample would first be extracted from the matrix (e.g., using solid-phase extraction for water samples or pressurized liquid extraction for soil and sediment). The extract is then injected into a liquid chromatograph, which separates the target analyte from other compounds in the sample. The separated analyte then enters a mass spectrometer, which provides highly specific detection and quantification. LC-MS/MS offers the high selectivity and sensitivity needed to detect low concentrations of the compound in complex environmental samples. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide even greater specificity by measuring the mass of the analyte with very high accuracy. This can help to confirm the identity of the compound and distinguish it from other substances with similar retention times in the chromatogram.

Sample Preparation: The development of robust sample preparation methods is crucial for accurate analysis. This may involve techniques to remove interfering substances and concentrate the analyte before instrumental analysis. The specific methods would need to be optimized for each type of environmental matrix.

Table 2: Analytical Techniques for Environmental Monitoring

TechniquePrincipleSample PreparationDetection Limit (Typical)Advantages
LC-MS/MSChromatographic separation followed by mass spectrometric detection of precursor and product ions.Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Pressurized Liquid Extraction (PLE)ng/L to µg/LHigh sensitivity and selectivity.
LC-HRMSChromatographic separation followed by high-resolution mass analysis.SPE, LLE, PLEng/L to µg/LHigh confidence in compound identification.

Influence on Biogeochemical Cycles (e.g., Sulfur Cycle) in Model Systems

The introduction of organosulfur compounds like this compound into the environment can influence biogeochemical cycles, most notably the sulfur cycle. wikipedia.orgbritannica.com The sulfur cycle involves the transformation of sulfur through various oxidation states and its movement between the atmosphere, oceans, land, and living organisms. wikipedia.orgbiocyclopedia.com

When this compound is degraded by microorganisms, the sulfur it contains is released into the environment. This process, known as mineralization, converts organic sulfur into inorganic forms such as sulfide (B99878) (S²⁻) or sulfate (SO₄²⁻). wikipedia.org These inorganic sulfur species can then be utilized by other organisms. For example:

Sulfate-reducing bacteria can use the released sulfate as an electron acceptor in anaerobic respiration, producing hydrogen sulfide (H₂S).

Sulfur-oxidizing bacteria can oxidize sulfide or sulfite to sulfate, a process that is a key part of the sulfur cycle. wikipedia.org

Plants and algae can assimilate the released sulfate to synthesize their own sulfur-containing organic molecules, such as the amino acids cysteine and methionine. biocyclopedia.com

Future Directions and Emerging Research Frontiers for Sodium 2 Methoxypropane 1 Sulfinate

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are discovered and optimized. For a compound like Sodium 2-methoxypropane-1-sulfinate, AI and machine learning (ML) offer powerful tools to explore its synthetic potential.

Table 1: Applications of AI/ML in Sulfinate Chemistry
AI/ML ApplicationDescriptionPotential Impact on this compound
Reaction Outcome PredictionAlgorithms predict the products and yields of a chemical reaction based on reactants and conditions. pharmafeatures.comFaster screening of potential synthetic routes involving the sulfinate.
Condition OptimizationMachine learning models suggest optimal reaction parameters (temperature, solvent, catalyst) to maximize yield and selectivity. beilstein-journals.orgduke.eduImproved efficiency and cost-effectiveness of synthetic processes using the sulfinate.
Novel Reaction DiscoveryAI explores vast chemical spaces to identify previously unknown transformations. pharmafeatures.comUncovering new and unexpected reactivity patterns for the sulfinate.

Exploration of Bio-Inspired Catalysis and Biotransformations

Nature provides a rich blueprint for efficient and selective catalysis. Bio-inspired catalysis and biotransformations represent a growing field of research that seeks to mimic or directly use biological systems to perform chemical reactions. Organosulfur compounds are integral to many biological processes, and the enzymatic machinery involved offers inspiration for new synthetic methods. nih.gov

The study of enzymes that metabolize sulfur-containing molecules can provide insights into novel ways to transform this compound. This could involve using whole-cell biotransformations or isolated enzymes to catalyze reactions with high chemo-, regio-, and stereoselectivity, which are often challenging to achieve with traditional synthetic methods.

Furthermore, the principles of enzymatic catalysis are being used to design synthetic catalysts that mimic the active sites of metalloenzymes. These bio-inspired catalysts often feature metal-sulfur complexes and can offer enhanced reactivity and selectivity under mild conditions. Future research could focus on developing such catalysts for specific transformations of alkyl sulfinates like this compound.

Development of Smart Materials and Responsive Systems Incorporating Sulfinate Motifs

"Smart materials" are materials that can respond to external stimuli, such as changes in pH, temperature, or light. nih.gov The incorporation of specific functional groups, or motifs, is key to imbuing materials with these responsive properties. While research has heavily focused on sulfonated polymers, the underlying principles can be extended to materials incorporating sulfinate groups.

The sulfonate group, closely related to the sulfinate group, is known to enhance water solubility and can lead to conformational changes in molecules. mdpi.com This property is exploited in the creation of stimuli-responsive hydrogels and other smart materials. For example, thermo-responsive injectable gels composed of chitosan conjugated with poly(N-isopropyl acrylamide) and sulfonate groups have been developed for controlled protein delivery. mdpi.com

Future research could explore the incorporation of the 2-methoxypropane-1-sulfinate motif into polymer backbones to create novel smart materials. The specific properties of the sulfinate group could lead to materials with unique responsiveness. For instance, the redox activity of the sulfinate group could be harnessed to create materials that respond to electrochemical stimuli. These materials could find applications in areas such as drug delivery, sensors, and actuators. nih.govmdpi.com

Table 2: Potential Smart Materials Incorporating Sulfinate Motifs
Material TypePotential StimulusPossible Application
Responsive HydrogelspH, Temperature, Ionic StrengthControlled Drug Delivery, Tissue Engineering mdpi.com
Redox-Active PolymersElectric PotentialSensors, Actuators, Energy Storage
Photo-Responsive MaterialsLightOptical Switches, Data Storage

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Environmental Science

The future of chemical research lies in breaking down the traditional silos between disciplines. The study of this compound and related compounds is poised to benefit from an interdisciplinary approach that combines organic chemistry, materials science, and environmental science.

From a materials science perspective, as discussed above, the sulfinate motif can be incorporated into advanced polymers and composites. mdpi.com The synthesis of these materials is rooted in organic chemistry, requiring a deep understanding of the reactivity of the sulfinate group. nih.govnih.gov

In the realm of environmental science, research could focus on the environmental fate and potential applications of sulfinate-containing materials. For example, polymers incorporating sulfonate and amide groups have been investigated for the removal of pollutants from industrial wastewater. mdpi.com Similar materials derived from this compound could be designed for specific environmental remediation tasks. Additionally, understanding the biodegradability and life cycle of such materials is a critical area of research at the intersection of these fields. ed.ac.ukacspubs.org

Unexplored Reactivity Patterns and Novel Synthetic Utilities

While much is known about the chemistry of sulfinates, there remains a vast landscape of unexplored reactivity. Sodium sulfinates are recognized for their multifaceted roles as sulfonylating, sulfenylating, and sulfinylating agents, depending on the reaction conditions. nih.govnih.gov They can act as nucleophiles, electrophiles, or radical precursors, making them highly versatile building blocks in organic synthesis. nih.govresearchgate.net

Recent research has begun to uncover even more nuanced reactivity. For example, the divergent reactivity of sulfinates with pyridinium (B92312) salts has been demonstrated, where the reaction pathway can be switched between a one-electron and a two-electron process by the presence or absence of light, leading to different products from the same starting materials. nih.gov

For a simple alkyl sulfinate like this compound, future research will likely focus on:

Novel Cross-Coupling Reactions: Expanding the scope of sulfinates as coupling partners beyond their established use as radical precursors. nih.govelsevierpure.com This includes developing new catalytic systems that can achieve previously inaccessible bond formations.

Asymmetric Synthesis: Developing chiral catalysts that can engage with the sulfinate to produce enantiomerically enriched products.

Photoredox and Electrochemical Transformations: Utilizing light or electricity to drive novel reactions of sulfinates, offering green and efficient alternatives to traditional methods. nih.govrsc.org

Multicomponent Reactions: Designing reactions where this compound and several other reactants combine in a single step to form complex molecules, which is a highly efficient strategy in modern synthesis. nih.gov

The continued exploration of these areas will undoubtedly solidify the role of alkyl sulfinates as indispensable tools in the synthetic chemist's toolbox.

Q & A

Q. What are the critical considerations for synthesizing sodium 2-methoxypropane-1-sulfinate with high purity?

Methodological Answer:

  • Reaction Optimization : Adjust variables such as solvent polarity (e.g., aqueous vs. organic solvents), temperature (40–80°C), and stoichiometry of reactants (e.g., sulfonic acid precursors and sodium hydroxide). Monitor pH to avoid side reactions (e.g., hydrolysis) .
  • Purification : Use recrystallization in ethanol-water mixtures or column chromatography with silica gel. Validate purity via HPLC (using sodium alkanesulfonate analogs as references, per USP guidelines ).
  • Safety : Follow protocols for handling sulfinate salts, including electrostatic discharge prevention and ventilation to mitigate dust formation .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H and 13^13C spectra to computational predictions (e.g., DFT calculations) for methoxy and sulfinate group assignments.
    • FTIR : Identify sulfinate (S-O) stretches at 1040–1120 cm1^{-1} and methoxy (C-O) at 1100–1250 cm1^{-1} .
  • Elemental Analysis : Verify sodium content via inductively coupled plasma mass spectrometry (ICP-MS) and sulfur content via combustion analysis.

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight, opaque containers under inert gas (N2_2 or Ar) to prevent oxidation. Store at 2–8°C in low-humidity environments to avoid hygroscopic degradation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., sulfonate or sulfonic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this compound?

Methodological Answer:

  • Mechanistic Studies : Use density functional theory (DFT) to model transition states in sulfinate-mediated reactions (e.g., nucleophilic substitutions). Compare activation energies of methoxy vs. sulfinate group participation .
  • Solvent Effects : Simulate solvent interactions using COSMO-RS to predict reaction outcomes in polar aprotic solvents (e.g., DMF) .

Q. What analytical strategies resolve contradictions in kinetic data for sulfinate decomposition?

Methodological Answer:

  • Cross-Validation : Compare decomposition rates using multiple techniques (e.g., TGA for thermal stability vs. UV-Vis for photolytic degradation).
  • Error Analysis : Quantify instrumental uncertainty (e.g., HPLC retention time variability ±0.1 min) and environmental factors (e.g., trace metal contamination from reagents) .
  • Replication : Repeat experiments across independent labs to isolate systematic vs. random errors .

Q. How can researchers design experiments to study the environmental impact of sulfinate derivatives?

Methodological Answer:

  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity. Correlate results with sulfinate concentration (0.1–100 ppm) and exposure duration (24–96 hrs) .
  • Degradation Pathways : Perform photolysis (UV-C light) and hydrolysis (pH 3–11) studies, analyzing intermediates via LC-MS .

Methodological Notes

  • Safety Compliance : Always adhere to GHS protocols for dust control (e.g., local exhaust ventilation) and emergency response (e.g., spill containment with inert absorbents) .
  • Data Reproducibility : Document reagent grades (e.g., "suitable for ion-pair chromatography" per USP standards ) and instrument calibration protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.